molecular formula C19H30N2O2 B172235 tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate CAS No. 198895-74-8

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B172235
CAS No.: 198895-74-8
M. Wt: 318.5 g/mol
InChI Key: UFVIXGGXLLSTBJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a phenylpropyl group, and a diazepane ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-phenylpropylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the tert-butyl or phenylpropyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted diazepanes .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for studying receptor-ligand interactions and signaling pathways .

Medicine: It can be used in the synthesis of drugs that target neurological disorders, due to its diazepane ring structure which is similar to that of many psychoactive compounds .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and phenylpropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl 4-(3-phenylpropyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.

    tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring with tert-butyl and phenylpropyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the diazepane ring provides a distinct binding affinity to certain biological targets, making it valuable for drug discovery and development .

Properties

IUPAC Name

tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVIXGGXLLSTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.50 g (22.47 mmol.) of 1-tert-butoxycarbonyl-2,3,5,6-tetrahydro-7H-1,4-diazepine in ethanol (50 ml) were added, at room temperature, 4.7 ml (33.72 mmol.) of triethylamine and 4.47 g (22.45 mmol.) of 1-bromo-3-phenylpropane. The mixture was heated under reflux for 8 hours under nitrogen atmosphere. To the reaction system were further added 4.7 ml (33.72 mmol.) of triethylamine and 4.47 g (22.45 mmol.) of 1-bromo-3-phenylpropane. The mixture was heated for 16 hours under reflux, which was cooled to room temperature. To the reaction system was added ethyl acetate, which was washed with water and a saturated aqueous saline solution, followed by drying over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by means of a column chromatography. The solvent was distilled off under reduced pressure to give the object compound as a yellow liquid product. The yield was 5.41 g (76%).
Quantity
4.5 g
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reactant
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50 mL
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solvent
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4.7 mL
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4.47 g
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reactant
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4.7 mL
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4.47 g
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reactant
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0 (± 1) mol
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Reaction Step Six

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